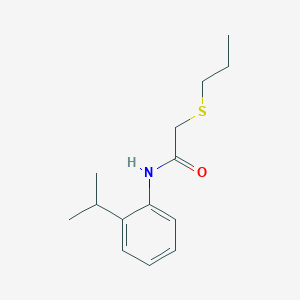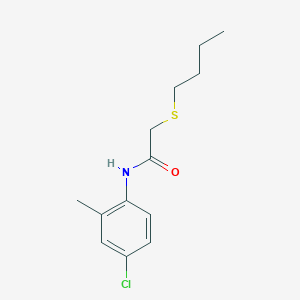
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, also known as TPCA-1, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. TPCA-1 has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide binds to and inhibits the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By blocking the activation of NF-κB, 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide reduces the expression of various pro-inflammatory and pro-survival genes, leading to cell death and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has also been shown to have anti-inflammatory and immunomodulatory properties. It can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells such as macrophages and T cells. 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has also been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is a highly specific and potent inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can exhibit cytotoxicity at high concentrations, which can complicate its use in cell-based assays.
Orientations Futures
There are several potential future directions for research on 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. One area of interest is the development of more effective delivery methods for 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Another direction is the investigation of 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the anti-cancer and immunomodulatory effects of 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, which could lead to the development of more targeted and personalized therapies.
Méthodes De Synthèse
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with piperazine, followed by trifluoroacetylation and amidation. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide exerts its anti-cancer effects by suppressing the NF-κB pathway, which is often overactivated in cancer cells and promotes tumor growth and metastasis.
Propriétés
Formule moléculaire |
C13H13ClF3N3O2 |
|---|---|
Poids moléculaire |
335.71 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C13H13ClF3N3O2/c14-9-2-1-3-10(8-9)19-4-6-20(7-5-19)12(22)18-11(21)13(15,16)17/h1-3,8H,4-7H2,(H,18,21,22) |
Clé InChI |
QEINCIIKMDVGMQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C(F)(F)F |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)



![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)